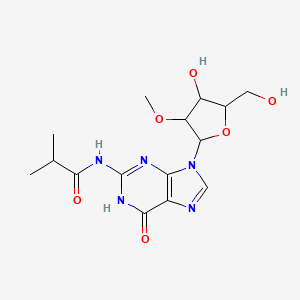

N2-Isobutyryl-2'-O-methylguanosine

Overview

Description

N2-Isobutyryl-2'-O-methylguanosine (IBG) is a chemically modified nucleoside derivative of guanosine, featuring an isobutyryl group at the N2 position and a methyl group at the 2'-hydroxyl (2'-O-methyl) of the ribose sugar. This dual modification enhances its stability against enzymatic degradation, particularly from nucleases, making it valuable in oligonucleotide therapeutics and RNA research . IBG is widely utilized as a phosphoramidite precursor in solid-phase oligonucleotide synthesis, enabling the construction of antisense oligonucleotides, siRNA, and aptamers with improved pharmacokinetic properties . Its synthesis typically involves sequential protection of the guanine base (N2-isobutyryl) and ribose (2'-O-methyl), followed by phosphoramidite activation for incorporation into nucleic acid chains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Isobutyryl-2’-O-methylguanosine involves the modification of guanosineThe reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like methyl iodide for methylation .

Industrial Production Methods: Industrial production of N2-Isobutyryl-2’-O-methylguanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The compound is typically produced as a solid, which is then dissolved in appropriate solvents for further use .

Chemical Reactions Analysis

Types of Reactions: N2-Isobutyryl-2’-O-methylguanosine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the nucleoside, potentially altering its biological activity.

Reduction: Reduction reactions can be used to remove protective groups or modify the compound’s structure.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups to the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and nucleophiles are used under conditions like reflux or room temperature

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleosides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Scientific Research Applications

N2-Isobutyryl-2'-O-methylguanosine has diverse applications across various scientific disciplines:

Medicinal Chemistry

- Antiviral and Anticancer Properties : The compound shows promise as a candidate for drug development due to its ability to inhibit viral replication and induce apoptosis in cancer cells .

- Therapeutic Development : Its modifications enhance stability against nucleases, making it suitable for therapeutic applications such as antiviral therapies and gene therapy .

Molecular Biology

- Activator for DNA Synthesis : Used in studies involving DNA replication and repair, it serves as a building block for synthesizing oligonucleotides and other nucleic acid derivatives .

- Gene Expression Modulation : Research indicates that this compound can modulate gene expression by influencing RNA structure and function.

Biochemical Studies

- Interaction Studies : The compound's binding affinity with various proteins and nucleic acids is critical for understanding its role in biological systems .

- Stability Studies : It exhibits good stability under various conditions, which is essential for its application in laboratory settings.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including lymphoid malignancies. The mechanism involves the compound's ability to induce apoptosis while minimizing off-target effects compared to traditional chemotherapeutics .

Case Study 2: Antiviral Properties

Research has shown that this compound can inhibit the replication of specific viruses by interfering with their nucleic acid synthesis. This property positions it as a potential candidate for developing antiviral drugs targeting RNA viruses .

Mechanism of Action

The mechanism of action of N2-Isobutyryl-2’-O-methylguanosine involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis, which in turn induces apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, disrupting the normal cellular processes and leading to cell death .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between IBG and related guanosine derivatives:

Key Comparison Points:

Synthetic Efficiency: IBG is synthesized in 8–11 steps with yields ranging from 10.4% to 12.5% , outperforming alternative routes like glycosylation (1.1% yield over 11 steps) . In contrast, 2'-O-methylguanosine can be synthesized chemoselectively without base protection in high yields (88%) .

Thermal Stability: While direct Tm data for IBG is lacking, 2'-O-methylguanosine (Gm) exhibits higher Tm than unmodified guanosine due to ribose rigidity . The N2-isobutyryl group in IBG likely further enhances duplex stability by reducing steric hindrance compared to bulkier N2-protecting groups (e.g., dimethylaminomethylene) .

Biological Activity: IBG’s N2-isobutyryl group is associated with antineoplastic activity in derivatives like N2-isobutyryl-2'-deoxyguanosine, which inhibits DNA/RNA synthesis in leukemia and carcinoma cells . In contrast, 2'-O-methylguanosine induces apoptosis in tRNA-related pathways .

Enzymatic Resistance: The 2'-O-methyl group in IBG confers nuclease resistance, critical for in vivo applications. This is superior to 3'-O-methylguanosine, which is more susceptible to degradation .

Commercial Utility: IBG is available from suppliers like Hangzhou Verychem Science & Technology Co., Ltd. (≥95% purity) , whereas 2'-O-methylguanosine is marketed for tRNA research (e.g., T9726 from TaoSu Biotech) .

Biological Activity

N2-Isobutyryl-2'-O-methylguanosine (N2-IBU-2'-OME-G) is a modified nucleoside with significant biological activity, particularly in the fields of molecular biology and pharmacology. Its chemical formula is C15H21N5O6, with a molecular weight of 367.36 g/mol. This compound exhibits various biochemical properties that make it a candidate for research in cancer therapies and as a tool in genetic studies.

Target Interactions

This compound functions primarily as a purine nucleoside analog. It interacts with key enzymes involved in DNA synthesis, such as DNA polymerase and ribonucleotide reductase, leading to inhibition of DNA replication and repair processes.

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. This results in reduced cell proliferation and increased cell death, highlighting its potential as an anticancer agent.

Biochemical Pathways

N2-IBU-2'-OME-G is involved in several critical biochemical pathways, particularly those related to nucleoside metabolism. It is metabolized by enzymes like nucleoside phosphorylase and adenosine deaminase, which convert it into active metabolites that exert biological effects .

Cellular Effects

This compound has demonstrated significant effects on various cell types:

- Cancer Cells : Induces apoptosis and inhibits growth.

- Normal Cells : Exhibits lower toxicity at therapeutic doses, suggesting a selective action against malignant cells.

Dosage and Temporal Effects

Research indicates that the effects of this compound vary with dosage:

- Low Doses : Effective in inhibiting tumor growth with minimal toxicity.

- High Doses : May lead to increased cytotoxicity, necessitating careful dosage management in therapeutic applications.

Chemotactic Activity

In chemotactic assays, this compound has shown an affinity for tissues, indicating potential roles in targeted delivery systems for therapeutic agents .

Research Applications

This compound has diverse applications across various scientific fields:

- Chemistry : Used as a building block for synthesizing oligonucleotides and other nucleic acid derivatives.

- Biology : Acts as an activator for DNA synthesis and is pivotal in studies involving RNA interference.

- Medicine : Exhibits antiviral and anticancer properties, making it a promising candidate for drug development.

- Industry : Employed in producing high-purity nucleosides for pharmaceutical applications.

In Vitro Studies

In laboratory settings, this compound has been tested for its ability to inhibit protein biosynthesis. One study reported IC50 values indicating effective inhibition of translation processes when used alongside mRNA constructs .

Animal Models

Dosage effects have been examined in animal models where this compound was administered to assess its anticancer efficacy. Results indicated significant tumor reduction without severe adverse effects at optimal dosing levels .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N2-Isobutyryl-2'-O-methylguanosine, and how do protecting groups influence regioselectivity?

- Methodology : The compound is typically synthesized via phosphoramidite chemistry. Key steps include:

- Protection of the guanine base : N2-isobutyrylation to block unwanted side reactions during ribose modification .

- 2'-O-Methylation : Alkylation of the 2'-hydroxyl group using methoxyethyl bromide or similar agents under basic conditions (e.g., NaHMDS) .

- Deprotection : Selective removal of silyl or trityl groups (e.g., TBAF for silicon-based groups) .

Q. How is this compound incorporated into oligonucleotides, and what analytical methods validate its structural integrity?

- Methodology :

- Solid-Phase Synthesis : Use of 3'-O-succinyl-CPG supports and phosphoramidite building blocks (e.g., 5'-O-DMT-protected derivatives) for automated oligonucleotide assembly .

- Quality Control :

- HPLC : Purity assessment (≥98%) using reverse-phase columns .

- Mass Spectrometry (MS) : Exact mass verification (e.g., m/z 970.1 for the phosphoramidite derivative) .

- ³¹P NMR : Confirmation of phosphoramidite activation (peaks at 140–152 ppm) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported apoptotic effects of 2'-O-methylguanosine derivatives?

- Background : Evidence suggests 2'-O-methylguanosine induces apoptosis via tRNA modification , but its N2-isobutyryl derivative may exhibit conflicting mechanisms (e.g., DNA synthesis inhibition) .

- Methodology :

- Comparative Transcriptomics : Analyze gene expression profiles (e.g., caspase-3 activation vs. tRNA methyltransferase activity) in treated vs. control cells .

- Metabolic Labeling : Track incorporation into RNA/DNA using isotopically labeled analogs to distinguish targets .

- Dose-Response Studies : Resolve ambiguity by testing cytotoxicity across concentrations (e.g., IC₅₀ determination in lymphoma models) .

Q. How can researchers optimize the synthesis of this compound for high-throughput oligonucleotide production?

- Alternative Protecting Groups : Replace acid-labile trityl groups with photolabile or enzymatically cleavable groups to streamline deprotection .

- Flow Chemistry : Continuous synthesis reactors improve reaction control and reduce purification steps .

- Machine Learning : Predict optimal reagent ratios and reaction times using historical synthesis data .

Q. What role does this compound play in modulating RNA interference (RNAi) efficacy?

Properties

Molecular Formula |

C15H21N5O6 |

|---|---|

Molecular Weight |

367.36 g/mol |

IUPAC Name |

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24) |

InChI Key |

RPULCYXEYODQOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.